molecular formula C21H23N3O5S B11216299 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11216299
M. Wt: 429.5 g/mol
InChI Key: TXMIREQOUMZOEL-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with various reagents to form intermediate compounds, which are then cyclized to form the benzoxadiazocine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced forms of the original compound .

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C21H23N3O5S/c1-21-12-16(15-11-14(24(25)26)5-7-17(15)29-21)22-20(30)23(21)9-8-13-4-6-18(27-2)19(10-13)28-3/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,22,30)

InChI Key

TXMIREQOUMZOEL-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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